molecular formula C7H12ClF2N B1141603 3,3-Difluoro-8-azabicyclo[3.2.1]octane CAS No. 1234616-11-5

3,3-Difluoro-8-azabicyclo[3.2.1]octane

Cat. No. B1141603
CAS RN: 1234616-11-5
M. Wt: 183.6266864
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit common in natural products (Burke et al., 1999). Additionally, efficient syntheses from pyroglutamic acid highlight the versatility of approaches to constructing azabicyclo[3.2.1]octane derivatives (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various spectroscopic methods. NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules. For instance, studies on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have provided insights into their preferred conformations and structural characteristics (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry (Umemoto & Nagayoshi, 1996). Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides offers a unique method for assembling 8-azabicyclo[3.2.1]octanes (Yuan et al., 2023).

Scientific Research Applications

  • Enantioselective Synthesis of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, known for their biological activities. Research has focused on stereoselective preparation of this structure, important in the synthesis of natural products (Rodríguez et al., 2021).

  • Spectroscopic Studies of Azabicyclospirohydantoins : Investigations into the IR spectra of azabicyclospirohydantoins have deduced various types of hydrogen bonding and intermolecular interactions, aiding in the understanding of their structural properties (Bellanato et al., 1980).

  • Synthesis of Proline Analogues : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, has been described. This is significant for the development of bicyclic structures in medicinal chemistry (Casabona, Jiménez & Cativiela, 2007).

  • Synthesis of 8-Methyl-3,8-Diazabicyclo[3.2.1]octane (Azatropane) : Efficient synthesis of Azatropane, a compound with potential applications in drug discovery, particularly in modulating D2 and 5-HT2A receptors (Singh et al., 2007).

  • Use in Nucleofuge Reactions : Studies have explored the use of Selectfluor as a nucleofuge in reactions involving azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. This research contributes to the understanding of halide displacements and stereochemistry in organic synthesis (Krow et al., 2008).

  • Synthesis and Pharmacological Study of Derivatives : The synthesis and study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives have implications in pharmacology, particularly in antagonizing acetylcholine-induced contraction of guinea pig ileum (Izquierdo et al., 1991).

  • Natural Occurrence and Synthetic Applications : The 2,8-diheterobicyclo[3.2.1]octane ring systems are abundant in nature, being core structures in many biologically active natural products. Their synthesis and properties are of great interest in organic chemistry (Flores & Díez, 2014).

  • Therapeutic Applications in Opioid Receptor-Mediated Disorders : 3-Azabicyclo[3.2.1]octane derivatives are studied for their potential in treating diseases and disorders mediated by opioid receptors, including irritable bowel syndrome, drug addiction, and depression (Coe, McHardy & Bashore, 1983).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302, H315, H319 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds may continue to be an area of interest in future research.

properties

IUPAC Name

3,3-difluoro-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJFMHVBXXBGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.